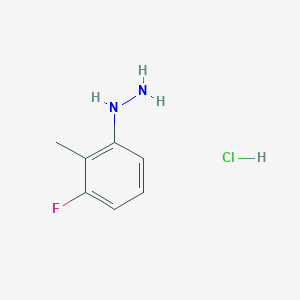

(3-Fluoro-2-methylphenyl)hydrazine hydrochloride

Beschreibung

(3-Fluoro-2-methylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative with the molecular formula C₇H₉FN₂·HCl and a monoisotopic mass of 162.036004 g/mol . Its structure features a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, attached to a hydrazine moiety (NH₂–NH₂) protonated as a hydrochloride salt. The SMILES notation is CC1=C(C=CC=C1F)NN, and its InChIKey is OJVHMRFZNJHDNJ-UHFFFAOYSA-N . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pyrazoline and pyrazole derivatives, which are key scaffolds in medicinal chemistry .

Eigenschaften

IUPAC Name |

(3-fluoro-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5-6(8)3-2-4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMVHCGKIMNMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-01-5 | |

| Record name | (3-Fluoro-2-methylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Fluoro-2-methylphenyl)hydrazine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include azo compounds, amines, and substituted hydrazines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing hydrazine moieties often exhibit significant anticancer properties. (3-Fluoro-2-methylphenyl)hydrazine hydrochloride has been investigated for its potential as an anticancer agent. Studies have shown that similar hydrazine derivatives can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of signaling pathways .

Synthesis of Bioactive Compounds

This compound serves as a vital intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create hydrazones and other derivatives that have shown pharmacological activity against several diseases, including diabetes and inflammation .

Fluorinated Polymers

Fluorinated compounds are crucial in developing advanced materials due to their unique properties such as chemical resistance and thermal stability. This compound can be utilized in synthesizing fluorinated polymers that are applicable in coatings, adhesives, and sealants .

Nanocomposites

Recent studies suggest the incorporation of fluorinated hydrazines into nanocomposites to enhance their mechanical properties and thermal stability. These materials are promising for applications in electronics and aerospace industries due to their lightweight and robust characteristics .

Chromatography and Mass Spectrometry

This compound has applications in analytical methods such as chromatography and mass spectrometry. It can serve as a derivatizing agent for the analysis of carbonyl compounds, improving detection sensitivity and specificity .

Environmental Analysis

The compound is also being explored for its potential use in environmental monitoring. Its ability to form stable derivatives with pollutants could facilitate the detection and quantification of hazardous substances in environmental samples .

Case Studies

Wirkmechanismus

The mechanism of action of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The table below highlights structural similarities and differences between (3-Fluoro-2-methylphenyl)hydrazine hydrochloride and related phenylhydrazine derivatives:

| Compound Name | Substituents | Molecular Formula | Similarity Score* | Key Structural Features |

|---|---|---|---|---|

| (3-Fluoro-2-methylphenyl)hydrazine HCl | 3-F, 2-CH₃ | C₇H₉FN₂·HCl | Reference | Fluorine and methyl in ortho positions |

| (3-Fluorophenyl)hydrazine HCl | 3-F | C₆H₆FN₂·HCl | 0.82 | Fluorine at 3-position, no methyl group |

| (4-Fluorophenyl)hydrazine HCl | 4-F | C₆H₆FN₂·HCl | 0.82 | Fluorine at 4-position |

| (3-Fluoro-4-methylphenyl)hydrazine HCl | 3-F, 4-CH₃ | C₇H₉FN₂·HCl | 0.89 | Fluorine at 3-position, methyl at 4-position |

| (2-Fluoro-5-methylphenyl)hydrazine HCl | 2-F, 5-CH₃ | C₇H₉FN₂·HCl | N/A | Fluorine and methyl in para-ortho positions |

| (4-Fluoro-3,5-dimethylphenyl)hydrazine HCl | 4-F, 3,5-CH₃ | C₈H₁₁FN₂·HCl | N/A | Two methyl groups flanking fluorine |

*Similarity scores derived from Tanimoto coefficients (0–1 scale) based on structural fingerprints .

Key Observations :

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates. Methyl groups, being electron-donating, counteract this effect locally .

Physicochemical Properties

| Property | (3-Fluoro-2-methylphenyl)hydrazine HCl | (3-Fluorophenyl)hydrazine HCl | (4-Fluorophenyl)hydrazine HCl |

|---|---|---|---|

| Melting Point (°C) | Not reported | 203–204* | 96–98† |

| Solubility | Soluble in ethanol, methanol | Soluble in polar solvents | Similar |

| Stability | Hygroscopic | Hygroscopic | Hygroscopic |

*Reported for (3-Phenyl-2-oxaadamant-1-yl)hydrazine HCl ; †From commercial data .

Biologische Aktivität

Overview

(3-Fluoro-2-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is primarily utilized as an intermediate in organic synthesis and has garnered attention for its biological activity, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

The compound is a white solid at room temperature and is known for its reactivity. It can undergo various chemical reactions, including:

- Oxidation : Forms azo compounds.

- Reduction : Converts to amines.

- Substitution : The hydrazine group can be replaced with various functional groups.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities .

The mechanism of action of this compound involves its interaction with nucleophilic sites on proteins and enzymes. The hydrazine group can form covalent bonds, leading to inhibition or modification of enzyme activity. This property is exploited in designing enzyme inhibitors and other bioactive molecules .

Antibacterial Activity

Research indicates that fluorinated compounds, including those with a hydrazine functional group, exhibit moderate antibacterial activities. Studies have shown that (3-Fluoro-2-methylphenyl)hydrazine derivatives can inhibit both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of (3-Fluoro-2-methylphenyl)hydrazine Derivatives

| Bacterial Strain | Activity Level | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 15 |

| Escherichia coli | Moderate | 20 |

| Bacillus subtilis | Low | 30 |

Cytotoxicity and Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 µM, indicating significant cytotoxic effects compared to traditional chemotherapeutics like 5-Fluorouracil .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| MCF-7 | 9.46 | 5-Fluorouracil (17.02) |

| MDA-MB-231 | 12.91 | 5-Fluorouracil (11.73) |

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of this compound effectively inhibited the enzyme ecKAS III with an IC50 of 5.6 µM, showcasing its potential as a lead compound in drug development for metabolic disorders .

- Toxicological Assessment : Investigations into the toxicological profiles revealed that while the compound exhibits promising biological activities, it also poses risks such as mutagenicity in bacterial gene mutation tests, necessitating careful evaluation before therapeutic application .

Q & A

Q. What are the optimal conditions for synthesizing (3-Fluoro-2-methylphenyl)hydrazine hydrochloride to minimize impurities?

Methodological Answer:

- Key Factors :

- Substrate Preparation : Start with 3-fluoro-2-methylaniline, diazotize using NaNO₂/HCl at 0–5°C to form the diazonium salt.

- Reduction : Reduce the diazonium salt with SnCl₂ in HCl to yield the hydrazine derivative. Maintain pH < 3 to prevent side reactions .

- Purification : Recrystallize from ethanol/water (1:3 v/v) to remove unreacted precursors and Sn byproducts. Monitor purity via TLC (silica gel, ethyl acetate/hexane 1:4) .

- Common Pitfalls : Overheating during diazotization can lead to decomposition; use ice baths rigorously.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm substitution pattern on the aromatic ring (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~40–50 ppm for C-F coupling) .

- FT-IR : Look for N-H stretches (~3200 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

- Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to resolve bond angles and confirm the hydrochloride salt formation. Refinement with SHELXL ensures accurate hydrogen positioning .

- Elemental Analysis : Verify Cl⁻ content via titration (AgNO₃) or ion chromatography.

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

-

Storage Conditions :

- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation.

- Light Sensitivity : Protect from UV light; use amber glass vials to avoid photolytic cleavage of the N-N bond .

-

Decomposition Signs : Discoloration (yellow to brown) indicates oxidation; monitor via UV-Vis (λmax ~270 nm).

-

Stability Data :

Condition Stability Duration Key Degradation Products 25°C, dry air 6 months None detected 40°C, 75% humidity 2 weeks 3-Fluoro-2-methylphenol Light exposure 48 hours Azo derivatives (λmax ~450 nm)

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics data involving this compound?

Methodological Answer:

- Data Validation :

- Control Experiments : Compare kinetics under inert (N₂) vs. aerobic conditions to rule out oxidation artifacts.

- Isothermal Calorimetry : Quantify exothermic peaks during hydrazine activation to identify competing pathways .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, temperature) causing discrepancies.

- Case Study : In azo coupling reactions, conflicting rate constants may arise from solvent-dependent tautomerization; use deuterated solvents to track proton shifts via ¹H NMR .

Q. What computational approaches predict the reactivity of this compound in complex reactions?

Methodological Answer:

- DFT Modeling :

- Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., cyclization to pyrazoles) using transition state theory (IRC analysis) .

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation behavior.

- Software : Gaussian 16 or ORCA for quantum mechanics; VMD for visualization.

Q. What experimental strategies mitigate decomposition during high-temperature reactions with this compound?

Methodological Answer:

- Stabilization Techniques :

- Additives : Use radical scavengers (e.g., BHT, 0.1% w/w) to inhibit radical-mediated N-N bond cleavage .

- Microwave Synthesis : Shorten reaction times (e.g., 5 min vs. 6 hours) to reduce thermal exposure; monitor via in-situ FT-IR .

- Case Study : In Fischer indole synthesis, decomposition above 80°C leads to fluoro-methylbenzene byproducts. Use pressurized reactors to lower boiling points and enable lower temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.